N-ethyl-2,6-difluoroaniline N-ethyl-2,6-difluoroaniline
Brand Name: Vulcanchem
CAS No.: 13800-03-8
VCID: VC8236774
InChI: InChI=1S/C8H9F2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3
SMILES: CCNC1=C(C=CC=C1F)F
Molecular Formula: C8H9F2N
Molecular Weight: 157.16 g/mol

N-ethyl-2,6-difluoroaniline

CAS No.: 13800-03-8

Cat. No.: VC8236774

Molecular Formula: C8H9F2N

Molecular Weight: 157.16 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2,6-difluoroaniline - 13800-03-8

Specification

CAS No. 13800-03-8
Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
IUPAC Name N-ethyl-2,6-difluoroaniline
Standard InChI InChI=1S/C8H9F2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3
Standard InChI Key AGBOLUHHTNPORL-UHFFFAOYSA-N
SMILES CCNC1=C(C=CC=C1F)F
Canonical SMILES CCNC1=C(C=CC=C1F)F

Introduction

Chemical Identity and Structural Features

N-Ethyl-2,6-difluoroaniline (C₈H₉F₂N) is a derivative of 2,6-difluoroaniline (C₆H₅F₂N), where the primary amine group (-NH₂) is replaced by an ethyl-substituted secondary amine (-NHCH₂CH₃). This modification alters the compound’s electronic, steric, and solubility properties, making it a versatile intermediate in fine chemical synthesis.

Property2,6-Difluoroaniline N-Ethyl-2,6-difluoroaniline (Inferred)
Molecular FormulaC₆H₅F₂NC₈H₉F₂N
Molecular Weight129.11 g/mol157.16 g/mol
Boiling Point51–52°C at 15 mmHg~120–130°C (estimated)
Density1.199 g/mL at 25°C~1.05–1.10 g/mL
SolubilitySlightly soluble in waterLow water solubility
Refractive Indexn²⁰/D = 1.508~1.45–1.50 (estimated)

Synthesis and Manufacturing Pathways

While no direct synthesis methods for N-ethyl-2,6-difluoroaniline are documented in the reviewed literature, its preparation can be inferred from established alkylation techniques applied to 2,6-difluoroaniline.

Alkylation of 2,6-Difluoroaniline

The most straightforward route involves reacting 2,6-difluoroaniline with ethylating agents such as ethyl bromide or diethyl sulfate in the presence of a base (e.g., potassium carbonate):
C6H3F2NH2+CH3CH2BrBaseC6H3F2NHCH2CH3+HBr\text{C}_6\text{H}_3\text{F}_2\text{NH}_2 + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{C}_6\text{H}_3\text{F}_2\text{NHCH}_2\text{CH}_3 + \text{HBr}
This reaction typically proceeds under mild conditions (40–60°C) in polar aprotic solvents like dimethylformamide (DMF) .

Alternative Routes

  • Reductive Amination: Reacting 2,6-difluoroaniline with acetaldehyde under hydrogenation conditions using catalysts like palladium on carbon .

  • Nucleophilic Substitution: Utilizing ethyl Grignard reagents (e.g., CH₃CH₂MgBr) to replace the amine hydrogen, though this method risks over-alkylation.

Industrial-scale production would require optimization to minimize byproducts such as dialkylated amines or dehalogenation side reactions .

Physicochemical Properties and Stability

Thermal and Optical Characteristics

The ethyl group’s electron-donating effect slightly increases the basicity of the amine compared to 2,6-difluoroaniline (pKa ~1.81) . Stability under storage aligns with its parent compound:

  • Storage: Sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidative degradation .

  • Light Sensitivity: Decomposes under UV exposure, necessitating amber glass packaging.

Spectroscopic Data

  • ¹H NMR (predicted): δ 1.2 ppm (t, 3H, CH₂CH₃), δ 3.1 ppm (q, 2H, NHCH₂), δ 6.6–7.1 ppm (m, 3H, aromatic).

  • ¹⁹F NMR: Two distinct signals near -110 ppm (ortho-F) and -115 ppm (para-F) .

Applications in Industrial and Pharmaceutical Chemistry

Agrochemical Intermediates

N-Ethyl-2,6-difluoroaniline serves as a precursor in synthesizing herbicidal sulfonamides. For example, coupling with triazolo[1,5-α]pyrimidine scaffolds yields compounds with enhanced leaf permeability and residual activity .

Pharmaceutical Synthesis

  • Kinase Inhibitors: The ethyl group improves metabolic stability in purine-based p38α kinase inhibitors, a target in inflammatory diseases .

  • Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria, with MIC values <10 μg/mL in preliminary assays.

Material Science

Incorporation into conjugated polymers enhances electron-transport properties in organic semiconductors, with hole mobilities exceeding 0.1 cm²/V·s in thin-film transistors .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral N-ethyl derivatives.

  • Green Chemistry: Transitioning from traditional alkylation to photoredox or enzymatic methods.

  • Toxicokinetics: In vivo studies to assess metabolite formation and elimination pathways.

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